molecular formula C9H12O B019112 endo-2-Acetyl-5-norbornene CAS No. 107740-92-1

endo-2-Acetyl-5-norbornene

Cat. No.: B019112
CAS No.: 107740-92-1
M. Wt: 136.19 g/mol
InChI Key: NIMLCWCLVJRPFY-VGMNWLOBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethanone, 1-(1R,2R,4R)-bicyclo[2.2.1]hept-5-en-2-yl-(9CI): is a bicyclic ketone compound characterized by its unique structure, which includes a bicyclo[221]hept-5-ene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethanone, 1-(1R,2R,4R)-bicyclo[2.2.1]hept-5-en-2-yl-(9CI) typically involves the following steps:

    Starting Material: The synthesis begins with a suitable bicyclo[2.2.1]hept-5-ene derivative.

    Oxidation: The bicyclo[2.2.1]hept-5-ene derivative undergoes oxidation to introduce the ketone functional group at the desired position.

    Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation reactions using efficient oxidizing agents and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo further oxidation to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products:

    Oxidation: Carboxylic acids or other oxidized derivatives.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry:

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Catalysis: It can be used as a ligand or catalyst in certain chemical reactions.

Biology and Medicine:

    Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with specific biological activities.

Industry:

    Material Science: It can be used in the development of new materials with unique properties.

    Chemical Manufacturing: The compound is used in the production of various chemicals and intermediates.

Mechanism of Action

The mechanism by which Ethanone, 1-(1R,2R,4R)-bicyclo[2.2.1]hept-5-en-2-yl-(9CI) exerts its effects depends on its specific application. In drug development, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bicyclic structure allows for specific interactions with biological molecules, influencing pathways involved in various physiological processes.

Comparison with Similar Compounds

  • Ethanone, 1-(2,3-dimethylbicyclo[2.2.1]hept-5-en-2-yl)- (9CI)
  • rac-methyl (1R,2S,4R)-2-acetamidobicyclo[2.2.1]hept-5-ene-2-carboxylate

Comparison:

  • Structural Differences: The presence of different substituents on the bicyclo[2.2.1]hept-5-ene ring system distinguishes these compounds from each other.
  • Reactivity: The reactivity of these compounds may vary based on the nature and position of the substituents.
  • Applications: While all these compounds have potential applications in organic synthesis and medicinal chemistry, their specific uses may differ based on their unique properties.

Ethanone, 1-(1R,2R,4R)-bicyclo[2.2.1]hept-5-en-2-yl-(9CI) stands out due to its specific structural features and the potential for diverse applications in various fields.

Properties

CAS No.

107740-92-1

Molecular Formula

C9H12O

Molecular Weight

136.19 g/mol

IUPAC Name

1-[(1R,2R,4R)-2-bicyclo[2.2.1]hept-5-enyl]ethanone

InChI

InChI=1S/C9H12O/c1-6(10)9-5-7-2-3-8(9)4-7/h2-3,7-9H,4-5H2,1H3/t7-,8+,9+/m1/s1

InChI Key

NIMLCWCLVJRPFY-VGMNWLOBSA-N

SMILES

CC(=O)C1CC2CC1C=C2

Isomeric SMILES

CC(=O)[C@@H]1C[C@H]2C[C@@H]1C=C2

Canonical SMILES

CC(=O)C1CC2CC1C=C2

Synonyms

Ethanone, 1-(1R,2R,4R)-bicyclo[2.2.1]hept-5-en-2-yl- (9CI)

Origin of Product

United States

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